Cas no 1178283-83-4 (2-cyclopropyl-1,3-thiazole-4-carbaldehyde)
2-cyclopropyl-1,3-thiazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-cyclopropyl-4-Thiazolecarboxaldehyde
- 2-cyclopropyl-1,3-thiazole-4-carbaldehyde
- Z728138636
- AKOS010225639
- 2-cyclopropylthiazole-4-carboxaldehyde
- KMXDXOWGZAQHTH-UHFFFAOYSA-N
- 1178283-83-4
- DA-47567
- F83897
- EN300-52057
- CS-0376385
- SCHEMBL1064089
- 2-Cyclopropylthiazole-4-carbaldehyde
-
- Inchi: 1S/C7H7NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h3-5H,1-2H2
- InChI Key: KMXDXOWGZAQHTH-UHFFFAOYSA-N
- SMILES: S1C=C(C=O)N=C1C1CC1
Computed Properties
- Exact Mass: 153.02483502g/mol
- Monoisotopic Mass: 153.02483502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 58.2Ų
2-cyclopropyl-1,3-thiazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C992525-25mg |
2-Cyclopropyl-1,3-thiazole-4-carboxaldehyde |
1178283-83-4 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C992525-50mg |
2-Cyclopropyl-1,3-thiazole-4-carboxaldehyde |
1178283-83-4 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C992525-250mg |
2-Cyclopropyl-1,3-thiazole-4-carboxaldehyde |
1178283-83-4 | 250mg |
$ 320.00 | 2022-06-06 | ||
| Alichem | A059003432-1g |
2-Cyclopropylthiazole-4-carbaldehyde |
1178283-83-4 | 97% | 1g |
$573.34 | 2023-09-04 | |
| Alichem | A059003432-5g |
2-Cyclopropylthiazole-4-carbaldehyde |
1178283-83-4 | 97% | 5g |
$1326.15 | 2023-09-04 | |
| Chemenu | CM382163-1g |
2-cyclopropyl-1,3-thiazole-4-carbaldehyde |
1178283-83-4 | 95%+ | 1g |
$436 | 2023-01-01 | |
| Enamine | EN300-52057-0.05g |
2-cyclopropyl-1,3-thiazole-4-carbaldehyde |
1178283-83-4 | 95.0% | 0.05g |
$46.0 | 2025-03-15 | |
| Enamine | EN300-52057-0.1g |
2-cyclopropyl-1,3-thiazole-4-carbaldehyde |
1178283-83-4 | 95.0% | 0.1g |
$73.0 | 2025-03-15 | |
| Enamine | EN300-52057-0.25g |
2-cyclopropyl-1,3-thiazole-4-carbaldehyde |
1178283-83-4 | 95.0% | 0.25g |
$105.0 | 2025-03-15 | |
| Enamine | EN300-52057-0.5g |
2-cyclopropyl-1,3-thiazole-4-carbaldehyde |
1178283-83-4 | 95.0% | 0.5g |
$197.0 | 2025-03-15 |
2-cyclopropyl-1,3-thiazole-4-carbaldehyde Suppliers
2-cyclopropyl-1,3-thiazole-4-carbaldehyde Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-cyclopropyl-1,3-thiazole-4-carbaldehyde
Introduction to 2-Cyclopropyl-1,3-Thiazole-4-Carbaldehyde (CAS No. 1178283-83-4)
2-Cyclopropyl-1,3-thiazole-4-carbaldehyde (CAS No. 1178283-83-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropyl group and a thiazole ring, making it an intriguing candidate for various applications in drug discovery and development.
The chemical structure of 2-cyclopropyl-1,3-thiazole-4-carbaldehyde consists of a thiazole ring with a cyclopropyl substituent at the 2-position and an aldehyde functional group at the 4-position. The presence of these functional groups imparts distinct chemical properties to the molecule, such as reactivity, stability, and biological activity. The cyclopropyl group, in particular, is known for its strain energy and ability to influence the conformational flexibility of the molecule, which can be advantageous in designing drugs with specific binding properties.
In recent years, 2-cyclopropyl-1,3-thiazole-4-carbaldehyde has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its role as a scaffold in the development of inhibitors for various enzymes and receptors. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases like Alzheimer's disease.
Beyond its enzymatic inhibition properties, 2-cyclopropyl-1,3-thiazole-4-carbaldehyde has also been explored for its anti-inflammatory and anti-cancer activities. Research has demonstrated that certain derivatives of this compound can effectively suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, studies have indicated that these derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy.
The synthetic accessibility of 2-cyclopropyl-1,3-thiazole-4-carbaldehyde is another factor contributing to its popularity in pharmaceutical research. Various synthetic routes have been developed to prepare this compound efficiently and in high yields. One common approach involves the condensation of 2-cyclopropylthioacetamide with an appropriate aldehyde or ketone followed by cyclization to form the thiazole ring. The versatility of this synthetic method allows for the facile introduction of different substituents on the thiazole ring, enabling the synthesis of a wide range of derivatives with diverse biological activities.
In terms of pharmacokinetic properties, 2-cyclopropyl-1,3-thiazole-4-carbaldehyde and its derivatives have shown favorable characteristics such as good solubility, permeability, and metabolic stability. These properties are crucial for ensuring that the compounds can effectively reach their target sites in vivo and exert their intended therapeutic effects. Furthermore, preliminary toxicological studies have indicated that these compounds exhibit low toxicity profiles at therapeutic concentrations, which is a significant advantage from a drug development perspective.
The potential applications of 2-cyclopropyl-1,3-thiazole-4-carbaldehyde extend beyond traditional small molecule drugs. Recent advancements in nanotechnology have led to the development of nanocarriers that can encapsulate this compound or its derivatives for targeted drug delivery. This approach aims to enhance the bioavailability and efficacy of the drug while minimizing side effects. For example, liposomal formulations containing 2-cyclopropyl-1,3-thiazole-4-carbaldehyde-based compounds have shown promising results in preclinical studies for treating various diseases.
In conclusion, 2-cyclopropyl-1,3-thiazole-4-carbaldehyde (CAS No. 1178283-83-4) is a highly promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive scaffold for developing new drugs targeting various diseases. Ongoing research continues to uncover new insights into the properties and applications of this compound, further solidifying its importance in the field.
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